molecular formula C10H11FO B1266660 alpha-Cyclopropyl-4-fluorobenzyl alcohol CAS No. 827-88-3

alpha-Cyclopropyl-4-fluorobenzyl alcohol

Cat. No. B1266660
CAS RN: 827-88-3
M. Wt: 166.19 g/mol
InChI Key: MJODBWDKPXYVMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to alpha-Cyclopropyl-4-fluorobenzyl alcohol involves intricate steps designed to introduce or modify functional groups precisely. A notable example is the enzymatic resolution of alpha-(3-Chloropropyl)-4-fluorobenzenemethanol , a potential intermediate for such compounds. This process utilizes lipase-catalyzed acetylation or hydrolysis, achieving high optical purities and yields under specific conditions (Hanson et al., 1994).

Scientific Research Applications

1. Biodegradation Studies

Alpha-Cyclopropyl-4-fluorobenzyl alcohol has been identified as a degradation product in studies investigating the biodegradation of pesticides like beta-cyfluthrin. Research by Saikia et al. (2005) demonstrated that specific bacterial strains, such as Pseudomonas stutzeri, can degrade beta-cyfluthrin, leading to the formation of alpha-Cyclopropyl-4-fluorobenzyl alcohol among other products. This finding is crucial for understanding the environmental fate of synthetic pyrethroids and their potential impact on ecosystems (Saikia et al., 2005).

2. Photostability in Fluorophores

Research into enhancing the photostability of fluorophores for imaging applications has identified compounds such as alpha-Cyclopropyl-4-fluorobenzyl alcohol as significant. Altman et al. (2011) demonstrated that conjugating compounds like 4-nitrobenzyl alcohol to fluorophores can significantly improve their photostability without altering their spectral properties, which is vital for fluorescence-based applications (Altman et al., 2011).

3. Synthesis of Pharmaceuticals

Alpha-Cyclopropyl-4-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals. For instance, Liao Lun-hui (2009) described its use in synthesizing prasugrel, an antiplatelet medication. This research underlines the importance of alpha-Cyclopropyl-4-fluorobenzyl alcohol in pharmaceutical synthesis and its potential to contribute to the development of novel therapeutic agents (Liao Lun-hui, 2009).

properties

IUPAC Name

cyclopropyl-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODBWDKPXYVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002856
Record name Cyclopropyl(4-fluorophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827-88-3
Record name α-Cyclopropyl-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclopropyl-4-fluorobenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropyl(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclopropyl-4-fluorobenzyl alcohol
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Synthesis routes and methods I

Procedure details

Add 3.2 g (0.085 mole) cyclopropyl-4-fluorobenzylmethanone to 80 ml of 3.2 g (0.085 mole) sodium borohydride partially dissolved in absolute ethanol, following the reaction by thin-layer chromatography. After about 6 hours at room temperature, cool the reaction in an ice bath and add acetic acid. Extract the mixture with methylene (3×60 ml) wash the methylene chloride extracts with saturated aqueous sodium bicarbonate solution, and dry over magnesium sulfate. Evaporate the methylene chloride extracts and dry in vacuo to yield the title compound.
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Synthesis routes and methods II

Procedure details

Reduction of cyclopropyl 4-fluorophenyl ketone by reaction with sodium borohydride gave cyclopropyl-4-fluorophenylcarbinol. Reaction of the cyclopropyl carbinol with hydrogen chloride in acetic acid effected opening of the cyclopropyl ring, chlorination and dehydration to afford 1-chloro-4-(4-fluorophenyl)-3-butene. The chlorobutene was reacted with dimethylamine in ethanol at 100° C. for forty-eight hours to provide N,N-dimethyl-4-(4-fluorophenyl)-3-butenylamine. A solution of 54.4 g. of the butenylamine in 343 ml. of ethanol containing 2.5 g. of Raney Nickel was hydrogenated to provide 47.71 g. of N,N-dimethyl-4-(4-fluorophenyl)butylamine. B.P. 115°-118° C. at 12 torr.
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